molecular formula C8H5ClF2O2 B1429471 Methyl 2-chloro-3,4-difluorobenzoate CAS No. 1261562-52-0

Methyl 2-chloro-3,4-difluorobenzoate

Cat. No. B1429471
M. Wt: 206.57 g/mol
InChI Key: OIEYNXFWROGHMB-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3,4-difluorobenzoate” is an organic compound with the CAS Number: 1261562-52-0 . It has a molecular weight of 206.58 . It is primarily used in scientific experiments in various fields such as medical, agricultural, and environmental research.


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-3,4-difluorobenzoate” is 1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3,4-difluorobenzoate” has a molecular weight of 206.57 g/mol. It is stored at a temperature of 2-8°C .

Scientific Research Applications

Environmental Presence and Impacts

  • Occurrence and Behavior in Aquatic Environments: Research into similar compounds, such as parabens (used as preservatives in various products), has highlighted their persistent presence in aquatic environments despite wastewater treatments. These studies shed light on the ubiquity of certain chemical compounds in surface water and sediments, raising concerns about continuous environmental exposure and the need for improved removal technologies (Haman et al., 2015).

Health Effects

  • Toxicology of Related Compounds: An evaluation of methyl paraben, a compound structurally related to Methyl 2-chloro-3,4-difluorobenzoate, suggests that while it is generally considered safe, there's ongoing research into its potential as a weak endocrine disruptor. Such studies are crucial for understanding the broader implications of exposure to synthetic chemicals in everyday products (Soni et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

methyl 2-chloro-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYNXFWROGHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856428
Record name Methyl 2-chloro-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3,4-difluorobenzoate

CAS RN

1261562-52-0
Record name Methyl 2-chloro-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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